molecular formula C7H3BrClNO B1372453 7-Bromo-4-chlorofuro[3,2-c]pyridine CAS No. 1105187-43-6

7-Bromo-4-chlorofuro[3,2-c]pyridine

Cat. No.: B1372453
CAS No.: 1105187-43-6
M. Wt: 232.46 g/mol
InChI Key: XEKOTRYFIYDUEL-UHFFFAOYSA-N
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Description

7-Bromo-4-chlorofuro[3,2-c]pyridine: is a heterocyclic compound with the molecular formula C7H3BrClNO and a molecular weight of 232.46 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a fused furo-pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-Bromo-4-chlorofuro[3,2-c]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of a furo[3,2-c]pyridine precursor. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chlorofuro[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of the compound .

Scientific Research Applications

Chemistry: 7-Bromo-4-chlorofuro[3,2-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. It is studied for its interactions with biological targets and its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chlorofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Chlorofuro[3,2-c]pyridine
  • 7-Bromo-4-methylfuro[3,2-c]pyridine
  • 7-Bromo-4-ethoxyfuro[3,2-c]pyridine

Comparison: Compared to similar compounds, 7-Bromo-4-chlorofuro[3,2-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various synthetic applications and its potential as a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

7-bromo-4-chlorofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOTRYFIYDUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676662
Record name 7-Bromo-4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105187-43-6
Record name 7-Bromo-4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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